

SGI-1776 Free Base: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SGI-1776 free base**

Cat. No.: **B1684610**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **SGI-1776 free base**, a potent pan-Pim kinase inhibitor. The information is curated for researchers and professionals involved in oncology drug discovery and development.

Core Chemical and Pharmacological Properties

SGI-1776 is an imidazo[1,2-b]pyridazine small molecule that functions as an ATP-competitive inhibitor of the Pim kinase family.^{[1][2]} Its chemical and pharmacological properties are summarized below.

Physicochemical Properties

| Property | Value | Reference |
|-------------------|---|-----------|
| Chemical Name | N-[(1-methyl-4-piperidinyl)methyl]-3-[3-(trifluoromethoxy)phenyl]-imidazo[1,2-b]pyridazin-6-amine | [3] |
| Molecular Formula | C ₂₀ H ₂₂ F ₃ N ₅ O | [3][4][5] |
| Molecular Weight | 405.42 g/mol | [4][5][6] |
| CAS Number | 1025065-69-3 | [3][4] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in DMSO, DMF, and Ethanol. Insoluble in water. | [3][6] |
| SMILES | <chem>CN1CCC(CNC(=C2)C=NN3C2=NC=C3C4=CC=CC(OC(F)(F)=C4)CC1</chem> | [3] |
| λ _{max} | 212, 271, 343 nm | [3] |

Pharmacological Profile: Kinase Inhibitory Activity

SGI-1776 is a potent inhibitor of all three Pim kinase isoforms and also exhibits activity against other kinases, notably FLT3 and haspin.[3][4][6]

| Target Kinase | IC ₅₀ (nM) | Reference |
|---------------|-----------------------|--------------|
| Pim-1 | 7 | [1][3][4][6] |
| Pim-2 | 363 | [1][3][4][6] |
| Pim-3 | 69 | [1][3][4][6] |
| FLT3 | 44 | [1][3][4] |
| Haspin | 34 | [4][7] |

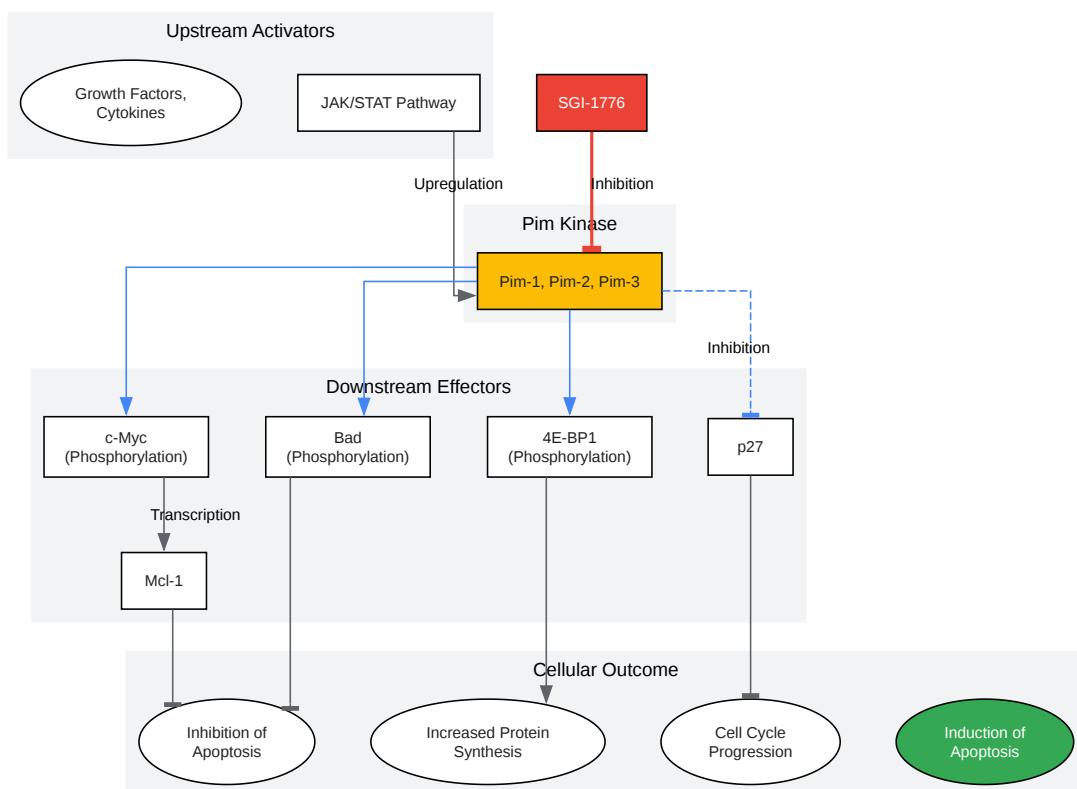
Mechanism of Action and Signaling Pathways

SGI-1776 exerts its anti-neoplastic effects by inhibiting the serine/threonine kinase activity of the Pim family of proteins.^[8] This inhibition disrupts key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary mechanism involves the induction of apoptosis, often correlated with a reduction in the anti-apoptotic protein Mcl-1.^{[1][9][10]}

Pim Kinase Signaling Pathway Inhibition

The diagram below illustrates the central role of Pim kinases in promoting cell survival and proliferation and how SGI-1776 intervenes.

Pim Kinase Signaling Pathway and SGI-1776 Inhibition

[Click to download full resolution via product page](#)

Caption: SGI-1776 inhibits Pim kinases, leading to apoptosis.

Experimental Protocols

Detailed methodologies for key assays used to characterize the activity of SGI-1776 are provided below.

Radiometric Kinase Assay for IC₅₀ Determination

This protocol describes a radiometric assay to determine the in vitro inhibitory potency of SGI-1776 against Pim kinases.

Materials:

- Purified recombinant Pim-1, Pim-2, or Pim-3 enzyme
- Peptide substrate (e.g., KKRNRTLTV)
- [γ -³²P]ATP
- SGI-1776 (serial dilutions)
- Kinase reaction buffer (e.g., 8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)
- 3% Phosphoric acid solution
- P30 filtermat
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the Pim kinase and its peptide substrate in the kinase reaction buffer.
- Add varying concentrations of SGI-1776 or DMSO (vehicle control) to the reaction mixture.
- Initiate the kinase reaction by adding the [γ -³²P]ATP mix.
- Incubate the reaction at room temperature for 40 minutes.

- Stop the reaction by adding 3% phosphoric acid solution.
- Spot a portion of the reaction mixture onto a P30 filtermat.
- Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.
- Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition at each SGI-1776 concentration relative to the DMSO control and determine the IC₅₀ value.

Cell-Based Apoptosis Assay (Annexin V/PI Staining)

This protocol details the measurement of apoptosis in cancer cell lines treated with SGI-1776 using flow cytometry.

Materials:

- Cancer cell line (e.g., MV-4-11)
- SGI-1776
- DMSO (vehicle control)
- Annexin V-FITC
- Propidium Iodide (PI)
- Annexin binding buffer
- Flow cytometer

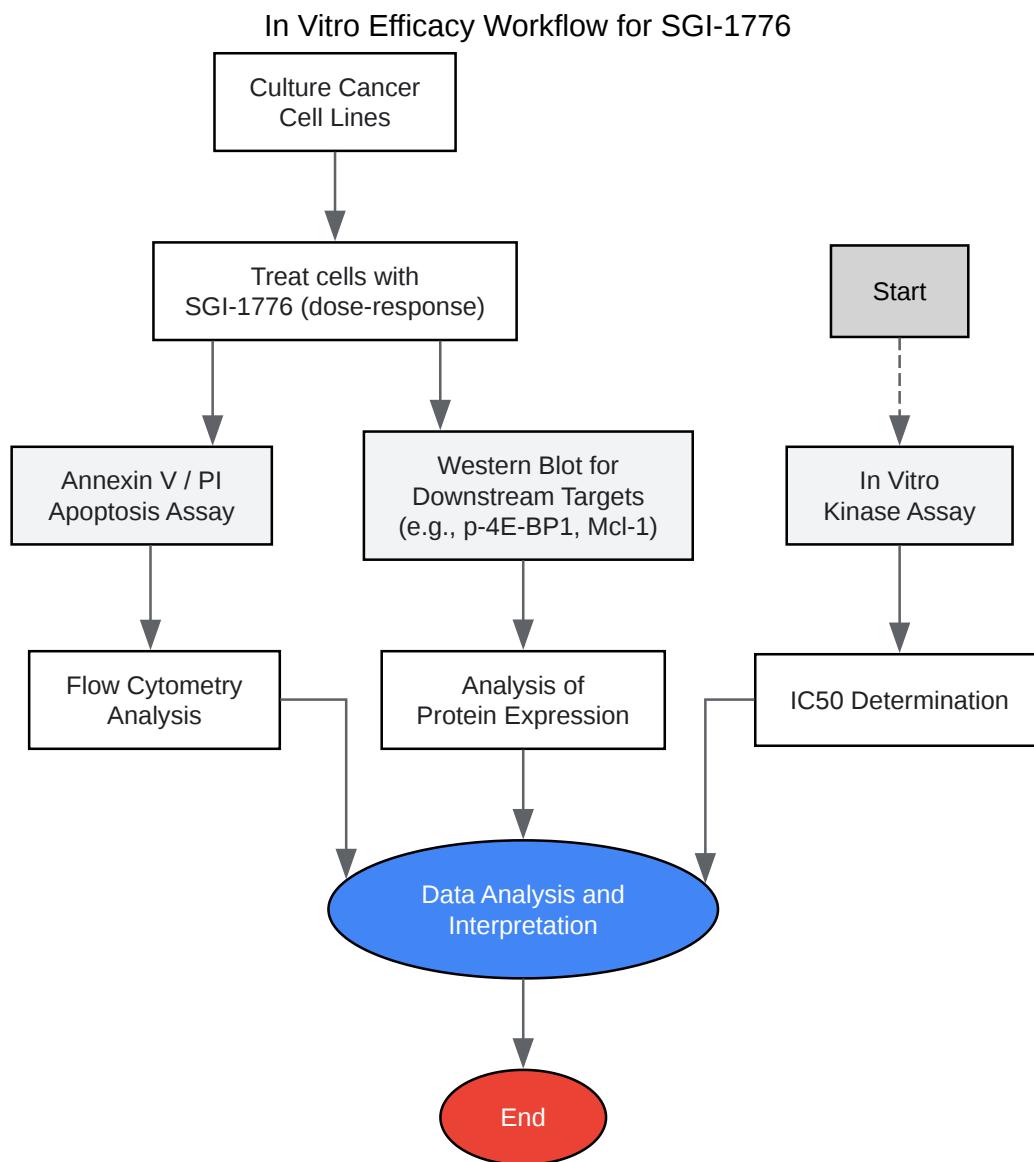
Procedure:

- Seed cancer cells at an appropriate density and allow them to adhere overnight.
- Treat the cells with various concentrations of SGI-1776 or DMSO for 24 hours.
- Harvest the cells, including any floating cells from the supernatant.

- Wash the cells with cold PBS.
- Resuspend the cell pellet in Annexin binding buffer.
- Add Annexin V-FITC and PI to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of SGI-1776.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bpsbioscience.com [bpsbioscience.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. biologi.ub.ac.id [biologi.ub.ac.id]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. axonmedchem.com [axonmedchem.com]
- 7. bocsci.com [bocsci.com]
- 8. researchgate.net [researchgate.net]
- 9. SGI-1776 free base | CAS#:1025065-69-3 | Chemsoc [chemsoc.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SGI-1776 Free Base: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684610#sgi-1776-free-base-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com